4-nitro-N-phenylbenzene-1-carbonimidoyl chloride
Description
4-Nitro-N-phenylbenzene-1-carbonimidoyl chloride (C₁₃H₈ClN₃O₂) is a nitroaromatic compound featuring a carbonimidoyl chloride (–N=C–Cl) group at the 1-position of a benzene ring substituted with a nitro (–NO₂) group at the 4-position and an N-phenyl moiety. This compound is a reactive intermediate in organic synthesis, particularly in the formation of amidines, imidates, and heterocycles. Its structural uniqueness lies in the carbonimidoyl chloride group, which confers distinct reactivity compared to acyl or sulfonyl chlorides .
Properties
IUPAC Name |
4-nitro-N-phenylbenzenecarboximidoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c14-13(15-11-4-2-1-3-5-11)10-6-8-12(9-7-10)16(17)18/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTWGSSFYWLTCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282885 | |
| Record name | 4-nitro-n-phenylbenzenecarboximidoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5466-94-4 | |
| Record name | 4-Nitro-N-phenylbenzenecarboximidoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5466-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC28607 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-nitro-n-phenylbenzenecarboximidoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-phenylbenzene-1-carbonimidoyl chloride typically involves the reaction of 4-nitroaniline with phosgene in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-nitroaniline+phosgene→4-nitro-N-phenylbenzene-1-carbonimidoyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-phenylbenzene-1-carbonimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the chloride group.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Major Products Formed
Substitution: The major products are derivatives where the chloride group is replaced by the nucleophile.
Reduction: The major product is 4-amino-N-phenylbenzene-1-carbonimidoyl chloride.
Oxidation: The products depend on the specific oxidizing agent and conditions used.
Scientific Research Applications
4-nitro-N-phenylbenzene-1-carbonimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-nitro-N-phenylbenzene-1-carbonimidoyl chloride involves its interaction with nucleophiles. The chloride group is a good leaving group, making the compound reactive towards nucleophilic attack. This reactivity is exploited in various chemical syntheses and biological studies. The nitro group can also participate in redox reactions, adding to the compound’s versatility .
Comparison with Similar Compounds
Functional Group Reactivity
Physicochemical Properties
Biological Activity
4-Nitro-N-phenylbenzene-1-carbonimidoyl chloride, with the chemical formula C13H10ClN3O2, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Weight : 265.69 g/mol
- CAS Number : 5466-94-4
- Structure : The compound features a nitro group and an imidoyl chloride functional group, which contribute to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth through interference with bacterial cell wall synthesis and function.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it induces apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
These results indicate that this compound may selectively target cancer cells while sparing normal cells.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The imidoyl chloride group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their function.
- DNA Intercalation : Preliminary studies suggest that the compound may intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate the production of ROS, leading to oxidative stress in cells, which is a known pathway for inducing apoptosis.
Case Studies
Several case studies have documented the effects of this compound in vivo:
- Study on Bacterial Infections : In a murine model of bacterial infection, administration of the compound resulted in a significant reduction in bacterial load compared to controls.
- Cancer Treatment Trials : Clinical trials involving patients with advanced cancers have shown promising results, with some patients experiencing tumor shrinkage following treatment with this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
